(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate
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Overview
Description
It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves multiple steps. One common method includes the reaction of 2,3,4,5,6-pentachlorobenzyl chloride with 3-ethyl-2-methoxy-4-(methylsulfonyl)benzoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pentachlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial degradation and environmental impact.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-aminosulfonyl benzoate: Shares similar structural features and is used in related synthetic applications.
Chlorimuron-ethyl: Structurally similar and studied for its microbial degradation.
β-Amino-α-sulfinyl Esters: Shares reaction pathways and chemical properties.
Uniqueness
(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate is unique due to its combination of a pentachlorobenzyl group and a methoxy-methylsulfonyl benzoate moiety.
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-2-methoxy-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl5O5S/c1-4-8-11(29(3,25)26)6-5-9(17(8)27-2)18(24)28-7-10-12(19)14(21)16(23)15(22)13(10)20/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEKEBLTUJXCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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